1-{4-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one
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Overview
Description
1-{4-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one is a complex organic compound that features a piperazine and piperidine moiety
Preparation Methods
The synthesis of 1-{4-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine and piperidine intermediates, followed by their coupling with the pyrimidine and phenylethanone moieties under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings, using reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine moieties are known to enhance binding affinity and selectivity, which can modulate biological pathways and produce therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other piperazine and piperidine derivatives, such as:
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- Various substituted piperidines and piperazinones These compounds share structural similarities but may differ in their specific biological activities and applications. The uniqueness of 1-{4-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}-2-phenylethan-1-one lies in its specific substitution pattern and the resulting pharmacological properties.
Properties
IUPAC Name |
1-[4-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c1-18-16-20(25-10-6-3-7-11-25)24-22(23-18)27-14-12-26(13-15-27)21(28)17-19-8-4-2-5-9-19/h2,4-5,8-9,16H,3,6-7,10-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNARDLGITQLZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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